molecular formula C8H18O2Si B14293238 1-[(Trimethylsilyl)oxy]pentan-3-one CAS No. 116194-82-2

1-[(Trimethylsilyl)oxy]pentan-3-one

Cat. No.: B14293238
CAS No.: 116194-82-2
M. Wt: 174.31 g/mol
InChI Key: YLNIUGWMGKABNE-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)oxy]pentan-3-one is an organic compound that belongs to the class of α-trimethylsiloxy ketones. This compound is known for its utility in various chemical reactions, particularly in stereoselective aldol addition reactions. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)oxy]pentan-3-one can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-2-methylpentan-3-one with N,O-bis(trimethylsilyl)acetamide. The reaction is typically carried out in a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. The reaction mixture is stirred and heated to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trimethylsilyl)oxy]pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Trimethylsilyl)oxy]pentan-3-one has diverse applications in scientific research:

    Chemistry: It is widely used as an intermediate in organic synthesis, particularly in stereoselective aldol addition reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)oxy]pentan-3-one involves its reactivity as an α-trimethylsiloxy ketone. The trimethylsilyl group enhances the nucleophilicity of the oxygen atom, facilitating various chemical reactions. The compound can participate in aldol addition reactions, where it forms β-hydroxy ketones, which can be further converted into other valuable products .

Comparison with Similar Compounds

  • 2-Methyl-2-(trimethylsiloxy)pentan-3-one
  • 2-[(Trimethylsilyl)oxy]butan-3-one
  • 2-[(Trimethylsilyl)oxy]hexan-3-one

Comparison: 1-[(Trimethylsilyl)oxy]pentan-3-one stands out due to its unique reactivity and stability conferred by the trimethylsilyl group. Compared to its analogs, it offers better control in stereoselective reactions and higher yields in certain synthetic processes. Its versatility in various chemical reactions makes it a preferred choice for researchers and industrial chemists .

Properties

CAS No.

116194-82-2

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

1-trimethylsilyloxypentan-3-one

InChI

InChI=1S/C8H18O2Si/c1-5-8(9)6-7-10-11(2,3)4/h5-7H2,1-4H3

InChI Key

YLNIUGWMGKABNE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCO[Si](C)(C)C

Origin of Product

United States

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